N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.3 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide typically involves the reaction of cyclopropylamine with 4-ethylpiperazine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetic acid, while reduction may produce N-cyclopropyl-2-(4-ethylpiperazin-1-yl)ethanol .
Scientific Research Applications
N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(piperazin-1-yl)acetamide
- N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide
- N-cyclopropyl-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide is unique due to the presence of the ethyl group on the piperazine ring, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-cyclopropyl-2-(4-ethylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H21N3O/c1-2-13-5-7-14(8-6-13)9-11(15)12-10-3-4-10/h10H,2-9H2,1H3,(H,12,15) |
InChI Key |
QPNXOQMDQWUUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2CC2 |
Origin of Product |
United States |
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